molecular formula C9H8ClNO3 B3118825 1-Chloro-3-(4-nitrophenyl)propan-2-one CAS No. 24253-19-8

1-Chloro-3-(4-nitrophenyl)propan-2-one

Cat. No. B3118825
CAS RN: 24253-19-8
M. Wt: 213.62 g/mol
InChI Key: ZUAOQAVSDJXJRR-UHFFFAOYSA-N
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Description

“1-Chloro-3-(4-nitrophenyl)propan-2-one” is a chemical compound with the molecular formula C9H8ClNO3 . It is a derivative of propanone, where one of the hydrogen atoms in the methyl group is replaced by a 4-nitrophenyl group, and a chlorine atom is attached to the middle carbon atom .


Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(4-nitrophenyl)propan-2-one” can be represented as CCC(C1=C(O)C(N(=O)=O)=CC(Cl)=C1)=O . This structure indicates that the compound contains a propanone backbone with a 4-nitrophenyl group and a chlorine atom attached .

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

Indole derivatives containing the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene moiety have shown promise in anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited favorable properties .

Tail-Clip Test Prolongation

In tail-clip tests, certain derivatives, including 1-Chloro-3-(4-nitrophenyl)propan-2-one, caused prolongation in response latencies of mice. These compounds also increased the maximum possible effect (MPE%) values, suggesting potential analgesic effects .

Synthesis of New 1,3,4-Thiadiazole Derivatives

Researchers have explored the synthesis of 1,3,4-thiadiazole derivatives containing the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment. These compounds exhibit diverse biological activities, including potential anticancer effects .

properties

IUPAC Name

1-chloro-3-(4-nitrophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAOQAVSDJXJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(4-nitrophenyl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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